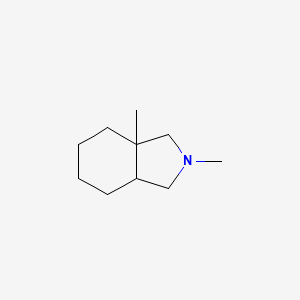
2,3a-Dimethyloctahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3a-Dimethyloctahydro-1H-isoindole is a heterocyclic organic compound that belongs to the isoindole family Isoindoles are known for their unique structural features, which include a fused benzopyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a-Dimethyloctahydro-1H-isoindole can be achieved through several methods, including ring-closure reactions, aromatization processes, and ring transformations. One common method involves the cyclization of benzylic amines under acidic conditions, which leads to the formation of the isoindole ring system . Another approach is the intramolecular α-arylation of amino esters, which also results in the formation of the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts such as gold or palladium to facilitate the cyclization process . Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure the efficient production of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3a-Dimethyloctahydro-1H-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include isoindole-1,3-dione derivatives, isoindoline derivatives, and various substituted isoindole compounds. These products have diverse applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,3a-Dimethyloctahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For example, isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s structure allows it to bind to the active site of COX enzymes, thereby blocking their activity and reducing the production of pro-inflammatory mediators such as prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and use in various synthetic applications.
Isoindole-1,3-dione: An oxidized form of isoindole, commonly used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2,3a-Dimethyloctahydro-1H-isoindole is unique due to its specific structural features, which include the presence of two methyl groups and an octahydro ring systemCompared to other isoindole derivatives, this compound offers unique opportunities for the development of new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
87401-48-7 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,7a-dimethyl-3,3a,4,5,6,7-hexahydro-1H-isoindole |
InChI |
InChI=1S/C10H19N/c1-10-6-4-3-5-9(10)7-11(2)8-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
IDWKGPXTZQKWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCC1CN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















